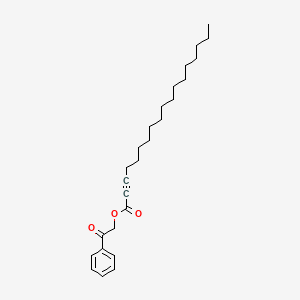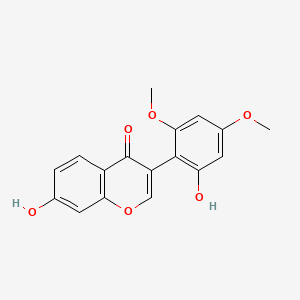![molecular formula C8H11N3O4S B14377335 N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide CAS No. 88413-07-4](/img/structure/B14377335.png)
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11N3O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, protein misfolding, and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Methylamino)propyl]methanesulfonamide
- N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide
Comparison
Compared to similar compounds, N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is unique due to its specific nitro and sulfonamide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
88413-07-4 |
|---|---|
Fórmula molecular |
C8H11N3O4S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
N-[3-(methylamino)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7-5-6(10-16(2,14)15)3-4-8(7)11(12)13/h3-5,9-10H,1-2H3 |
Clave InChI |
ORGQHMQVTBONSU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)NS(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)


![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)

![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)



amino}ethan-1-ol](/img/structure/B14377331.png)
